Physicochemical and Pharmacokinetic Head-to-Head: Padoporfin vs. Padeliporfin
In a direct comparison, padoporfin (WST09) and padeliporfin (WST11) exhibit fundamentally different physicochemical and pharmacokinetic profiles [1]. Padoporfin is lipophilic (logP 1.38) while padeliporfin is hydrophilic (logP -0.19). Padoporfin has a smaller apparent volume of distribution (10.9 mL vs. 22.12 mL), a shorter alpha half-life (1.86 min vs. 1.65 min), a measurable beta half-life (1.3 h vs. not reported), and lower total body clearance (0.18 mL/min vs. 0.89 mL/min) [1]. Plasma protein binding also differs markedly: padoporfin binds 30% to LDL, 50% to HDL, and 15% to HDP, whereas padeliporfin binds only 5% to LDL, 15% to HDL, and 80% to HDP [1]. The standard intravenous dose for padoporfin is 2 mg/kg, half that of padeliporfin (4 mg/kg), and the activation wavelength is 763 nm versus 753 nm for padeliporfin [1].
| Evidence Dimension | Physicochemical and pharmacokinetic parameters |
|---|---|
| Target Compound Data | logP 1.38; Vd 10.9 mL; α t½ 1.86 min; β t½ 1.3 h; Cl 0.18 mL/min; LDL binding 30%, HDL 50%, HDP 15%; dose 2 mg/kg; λ 763 nm |
| Comparator Or Baseline | Padeliporfin (WST11): logP -0.19; Vd 22.12 mL; α t½ 1.65 min; β t½ not reported; Cl 0.89 mL/min; LDL 5%, HDL 15%, HDP 80%; dose 4 mg/kg; λ 753 nm |
| Quantified Difference | logP difference: 1.57 units; Vd: 2.0-fold lower; Clearance: 4.9-fold lower; Dose: 2-fold lower; Wavelength: 10 nm longer |
| Conditions | Compiled from clinical pharmacokinetic studies in patients with localized prostate cancer |
Why This Matters
These PK/physicochemical differences dictate distinct formulation requirements (Cremophor carrier for padoporfin vs. aqueous solution for padeliporfin), dosing regimens, and light-delivery protocols, making compound-specific procurement essential for protocol fidelity.
- [1] Bugaj AM. Vascular targeted photochemotherapy using padoporfin and padeliporfin as a method of the focal treatment of localised prostate cancer - clinician's insight. World J Methodol. 2016; 6(1): 65-76. Table 1. View Source
